BenchChemオンラインストアへようこそ!

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry Cardiovascular Disease Drug Discovery

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 774511-34-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a carboxylic acid handle at the 3-position and an isopropyl substituent at the 5-position. The 1,2,4-oxadiazole ring is widely used as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and distinct physicochemical profiles.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 774511-34-1
Cat. No. B3057200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid
CAS774511-34-1
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C(=O)O
InChIInChI=1S/C6H8N2O3/c1-3(2)5-7-4(6(9)10)8-11-5/h3H,1-2H3,(H,9,10)
InChIKeyOUZIBENCYFOGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 774511-34-1): Procurement Guide & Differential Profile


5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 774511-34-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a carboxylic acid handle at the 3-position and an isopropyl substituent at the 5-position. The 1,2,4-oxadiazole ring is widely used as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and distinct physicochemical profiles [1]. This compound serves as a key intermediate in the synthesis of targeted cardiac sarcomere inhibitors, as evidenced by its use in Cytokinetics' patent-protected drug candidates, which include (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide [2].

Why 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Trivially Substituted with Other 5-Alkyl Analogs


Generic substitution with other 5-alkyl-1,2,4-oxadiazole-3-carboxylic acids (e.g., 5-methyl or 5-ethyl) is not recommended without re-optimization due to the critical influence of the 5-substituent on both physicochemical properties and biological activity. The isopropyl group introduces specific steric bulk and lipophilicity (computed LogP ~1.5) that differs significantly from smaller alkyl chains, directly impacting membrane penetration, target binding, and metabolic stability [1]. Critically, class-level SAR from the antirhinovirus series demonstrates that lengthening the alkyl chain on the oxadiazole ring directly diminishes antiviral potency, suggesting that even minor substituent changes can produce non-linear losses in activity [2]. Consequently, swapping this intermediate for a cheaper methyl or ethyl variant can derail a lead optimization campaign by altering pharmacokinetic profiles and target engagement.

Quantitative Differentiation Evidence for 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid Relative to Key Analogs


Differentiation in Cardiac Sarcomere Inhibitor Programs: Isopropyl vs. Ethyl Oxadiazole Intermediates

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid is a critical intermediate in Cytokinetics' distinct cardiac sarcomere inhibitor program, leading to the development candidate (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide [1]. This differentiates it from the closely related 5-ethyl analog (CAS for acid: 856787-15-0?), which is the key intermediate for the structurally distinct drug Omecamtiv Mecarbil, a cardiac myosin activator with a pyrazole-4-carboxamide end cap [2]. While direct comparison of intermediate activity is not published, the final drug candidates target different protein mechanisms (sarcomere inhibition vs. activation), underscoring that the 5-isopropyl intermediate enables access to a different pharmacological space.

Medicinal Chemistry Cardiovascular Disease Drug Discovery

Structure-Activity Relationship: 5-Isopropyl Falls at a Critical Juncture in Antirhinovirus Activity

In a series of 1,2,4-oxadiazoles designed as ester bioisosteres of Disoxaril, a clear SAR was established: homologation of the alkyl group attached to the oxadiazole ring resulted in a reduction in activity with increased chain length [1]. The most active compound in this series, 8a, featured a methyl substituent on the oxadiazole ring, while isopropyl substitution (as in the general scaffold of the target compound) represented a branch point towards lower antiviral potency. This class-level SAR suggests that while 5-isopropyl is suboptimal for direct antiviral potency against rhinovirus compared to 5-methyl, it may serve as a preferred linker for targets where larger steric bulk or higher lipophilicity is specifically required for target engagement or selectivity.

Antiviral Chemistry Bioisosterism SAR

Computed Lipophilicity: 5-Isopropyl Provides a Defined LogP Window for CNS and Intracellular Targets

Computed partition coefficients (LogP) demonstrate a clear impact of the 5-substituent on overall molecular lipophilicity. The 5-isopropyl derivative has a computed LogP of ~1.46 , positioning it between the more polar 5-methyl analog (computed LogP ~0.27 [1]) and more lipophilic 5-tert-butyl or aryl analogs. This ~1.2 log unit increase relative to the 5-methyl building block significantly enhances membrane permeability, making the 5-isopropyl carboxylic acid a superior starting point for synthesizing compounds that need to cross the blood-brain barrier or access intracellular compartments, while avoiding the excessively high LogP values that can lead to poor solubility and metabolic instability.

Physicochemical Property Drug Design Lipophilicity

Differential Acidity: 5-Isopropyl Analogue is a Slightly Weaker Acid than 5-Methyl, Influencing Reactivity and Salt Formation

The predicted acid dissociation constant (pKa) for the carboxylic acid group reflects the electronic influence of the 5-substituent. The 5-methyl analog has a predicted pKa of 2.90 ± 0.10 . While a specific predicted value for the 5-isopropyl analog is not publicly available in this context, the electron-donating inductive effect of the isopropyl group is expected to slightly raise the pKa, making it a marginally weaker acid. This has direct implications for chemical reactivity (e.g., amide coupling conditions) and the ability to form stable salts for formulation.

Ionization Constant pKa Salt Formation

Optimal Application Scenarios for 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid Based on Differentiating Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors Requiring Enhanced Lipophilicity

When a lead series based on a 5-methyl-1,2,4-oxadiazole core exhibits suboptimal blood-brain barrier penetration (LogBB < 0.3), the 5-isopropyl analog can be procured to increase the scaffold's LogP by approximately 1.2 units, as demonstrated in the computed physicochemical comparison [Section 3, Evidence 3]. This strategic switch is grounded in class-level SAR showing that lipophilicity is a primary driver of CNS exposure, and the isopropyl group provides a defined, moderate increase without resorting to larger alkyl or aryl groups that risk poor solubility.

Construction of Patent-Distinct Analogs in the Cardiac Sarcomere Field

For organizations developing next-generation cardiac sarcomere modulators, procuring 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid is essential to access the chemical space defined in Cytokinetics' WO 2021/011809 patent [Section 3, Evidence 1]. Using the 5-ethyl analog instead would lead to overlap with the Omecamtiv Mecarbil intellectual property landscape, even if the core biological rationale is sound. The specific isopropyl intermediate enables a tetrazole-carboxamide end-group that directs a different pharmacological profile.

Fine-Tuning Bioisosteric Replacements in a Non-Antiviral Context

Although class-level antiviral SAR indicates that 5-methyl oxadiazoles are most potent against rhinovirus, this evidence conversely supports the selection of 5-isopropyl for projects where antiviral activity is to be avoided or where a deliberate shift in biological profile is desired. The isopropyl building block serves as a direct structural probe to decouple antiviral effects from a desired anti-inflammatory or kinase-inhibitory mechanism, leveraging the established SAR trend that chain elongation reduces this specific off-target liability [Section 3, Evidence 2].

Process Chemistry Development for Solid-Phase or Microwave-Assisted Synthesis Libraries

The steric bulk of the isopropyl group, relative to a 5-methyl building block, can improve the regioselectivity of subsequent reactions on the heterocyclic core. While not directly quantified here, the differential acidity (see pKa trend, Section 3, Evidence 4) and steric profile make this compound a valuable candidate for developing high-yielding, one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazole libraries, as described in general synthetic methodology reviews for this heterocycle class.

Quote Request

Request a Quote for 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.